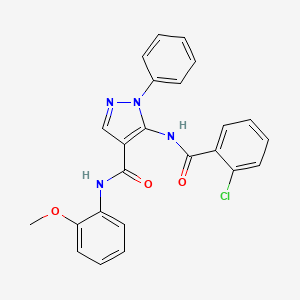

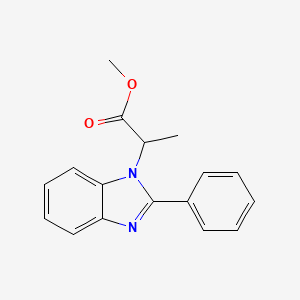

![molecular formula C16H13BrN2OS B3440735 4-(4-溴苯氧基)-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶 CAS No. 5321-88-0](/img/structure/B3440735.png)

4-(4-溴苯氧基)-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶

描述

“4-(4-bromophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a synthetic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis

Pyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .科学研究应用

合成和生物活性

4-(4-溴苯氧基)-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶属于一类具有潜在生物活性的化合物。例如,四氢苯并噻吩并[2,3-d]嘧啶衍生物已被合成为潜在的抗菌剂,其中一些对白色念珠菌和金黄色葡萄球菌具有显着的活性 (Soliman 等,2009)。

结构和电子方面

这些化合物的结构和电子方面也引起人们的兴趣。其结构中复杂的 π 电子离域效应赋予它们有趣的性质。这对它们在创建新型生物活性杂环中的应用具有影响 (Gajda 等,2015)。

合成技术

已经探索了合成四氢苯并噻吩并[2,3-d]嘧啶衍生物的新方法,例如使用来自氮惠蒂希反应的碳二亚胺,这可以导致各种生物活性化合物 (丁等,2003)。

抗血小板聚集活性

研究还探讨了相关杂环的合成,如苯并噻吩并[3′,2′:2,3]氧杂环[4,5-d]嘧啶,以了解其潜在的抗血小板聚集活性,这可能具有治疗意义 (Okuda 等,2013)。

抗炎活性

此外,已经合成了一些四氢苯并噻吩并[2,3-d]嘧啶衍生物并预测了它们的抗炎活性,这表明它们在药物应用中的潜力 (Chiriapkin 等,2021)。

抗真菌活性

噻吩并[2,3-d]嘧啶衍生物的合成及其抗真菌活性也已得到研究,突出了它们在农业和制药工业中的潜在用途 (Konno 等,1989)。

高效合成方法

已经对四氢苯并噻吩并[2,3-d]嘧啶-4(3H)-酮的高效合成方法(例如平行合成技术)进行了研究,这些方法因其生物和药物活性而闻名 (孙等,2005)。

化学反应和衍生物

四氢[1]苯并噻吩衍生物与各种化合物的反应研究导致了新型杂环化合物的形成,为药物化学领域做出了贡献 (Youssef,2009)。

衍生物合成

已经探索了 2-巯基-噻吩并[2,3—d]嘧啶-4(3H)-酮衍生物(包括四氢衍生物)的合成,突出了这些化合物的多样化化学性质和潜在应用 (Sauter & Deinhammer,1973)。

药物应用

此外,对吡啶并[2,3-d]嘧啶衍生物及其作为盐和二酮的潜力的研究揭示了该化合物在药物应用中的多功能性和潜力 (Tolkunov 等,2013)。

作用机制

Target of Action

The compound “4-(4-bromophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” has been found to interact with Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR is a transmembrane protein that, when activated, triggers a series of cellular responses including cell proliferation and differentiation .

Mode of Action

This compound interacts with its targets, leading to changes in their function. It acts as an inhibitor of CDK2 and EGFR , preventing their normal function and leading to a disruption in the processes they regulate. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of CDK2 and EGFR by this compound affects several biochemical pathways. The inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells . The inhibition of EGFR can disrupt several signaling pathways, leading to reduced cell proliferation and differentiation .

Result of Action

The result of the compound’s action is a significant inhibition of the growth of certain cell lines . This is likely due to the compound’s inhibitory effects on CDK2 and EGFR, which disrupt cell cycle progression and signaling pathways, respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the presence of other compounds, the pH of the environment, and the specific characteristics of the cell types it is acting upon

属性

IUPAC Name |

4-(4-bromophenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c17-10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)21-16(14)19-9-18-15/h5-9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIXUAGFENGIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360010 | |

| Record name | ST50134750 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5321-88-0 | |

| Record name | ST50134750 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

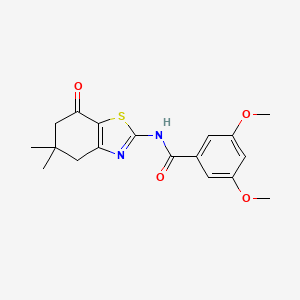

![3,4-dichloro-N-(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B3440653.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one](/img/structure/B3440669.png)

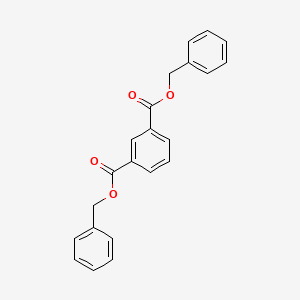

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide](/img/structure/B3440677.png)

![N-(4-methylphenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3440693.png)

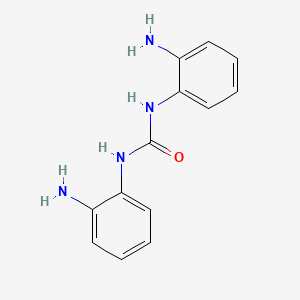

![Benzenesulfonamide, 4-[[[(phenylamino)carbonyl]amino]methyl]-](/img/structure/B3440696.png)

![5-(allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3440708.png)

![5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3440727.png)

![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B3440736.png)

![1-(4-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE](/img/structure/B3440750.png)